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molecular formula C10H10ClN3 B8318693 3-Chloro-4-(4-methylimidazol-1-yl)aniline

3-Chloro-4-(4-methylimidazol-1-yl)aniline

Cat. No. B8318693
M. Wt: 207.66 g/mol
InChI Key: BOJKKPGRENUVKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Cc1cn(-c2ccc([N+](=O)[O-])cc2Cl)cn1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[Cl-:17].[Cl:1][c:2]1[c:3](-[n:11]2[cH:12][n:13][c:14]([CH3:16])[cH:15]2)[cH:4][cH:5][c:6]([N+:8]([O-:9])=[O:10])[cH:7]1>>[Cl:1][c:2]1[c:3](-[n:11]2[cH:12][n:13][c:14]([CH3:16])[cH:15]2)[cH:4][cH:5][c:6]([NH2:8])[cH:7]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[Cl-]
Name
Cc1cn(-c2ccc([N+](=O)[O-])cc2Cl)cn1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cc1cn(-c2ccc([N+](=O)[O-])cc2Cl)cn1

Outcomes

Product
Name
Type
product
Smiles
Cc1cn(-c2ccc(N)cc2Cl)cn1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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